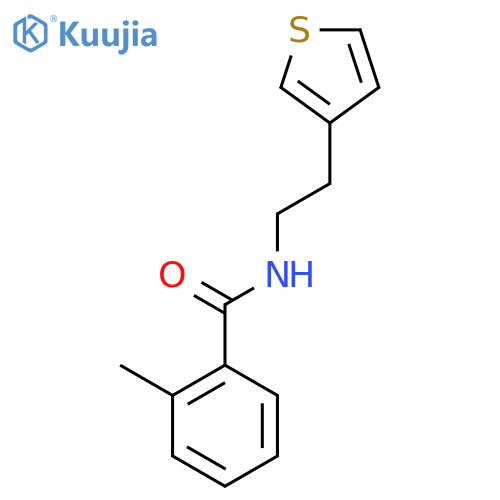Cas no 1058195-87-1 (2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)
2-メチル-N-2-(チオフェン-3-イル)エチルベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。ベンゼン環とチオフェン環がアミド結合を介して連結された構造を持ち、特に医薬品や機能性材料の開発において有用な骨格を提供します。この化合物の特徴は、チオフェン環の電子豊富性とベンゼン環の安定性が組み合わさり、特異的な電子特性や分子間相互作用を示す点にあります。また、比較的簡便な合成経路で得られるため、研究開発の効率化に貢献します。有機溶媒への溶解性が良好で、各種官能基導入反応にも適しているため、多様な誘導体合成の出発物質として優れた汎用性を発揮します。

1058195-87-1 structure
商品名:2-methyl-N-2-(thiophen-3-yl)ethylbenzamide
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide
- 2-methyl-N-(2-thiophen-3-ylethyl)benzamide
- AKOS024498471
- F5103-0116
- 2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide
- 2-methyl-N-(2-(thiophen-3-yl)ethyl)benzamide
- 1058195-87-1
-
- インチ: 1S/C14H15NOS/c1-11-4-2-3-5-13(11)14(16)15-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,15,16)
- InChIKey: OAWVKIMXRNZPIS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CCNC(C1C=CC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 245.08743528g/mol
- どういたいしつりょう: 245.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5103-0116-20μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-2mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-50mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-5mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-10μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-5μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-15mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-25mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-4mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5103-0116-10mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 10mg |
$79.0 | 2023-09-10 |
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1058195-87-1 (2-methyl-N-2-(thiophen-3-yl)ethylbenzamide) 関連製品
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
